3-Methylpyridine-4-carbothioamide
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Overview
Description
3-Methylpyridine-4-carbothioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, where a methyl group is attached to the third position and a carbothioamide group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-carbothioamide typically involves the reaction of 3-methylpyridine with thiourea under specific conditions. One common method includes:
Starting Materials: 3-Methylpyridine and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the thiourea to react with the 3-methylpyridine, forming the desired carbothioamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methyl or carbothioamide groups.
Scientific Research Applications
3-Methylpyridine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbothioamide, used in various chemical syntheses.
4-Methylpyridine: Another isomer of methylpyridine with different chemical properties and applications.
Pyridine-4-carbothioamide: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carbothioamide group on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H8N2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-methylpyridine-4-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
InChI Key |
JYCGREAHQOKSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(=S)N |
Origin of Product |
United States |
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